molecular formula C6H4BrN3 B3167054 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 916213-53-1

4-Bromo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B3167054
CAS RN: 916213-53-1
M. Wt: 198.02 g/mol
InChI Key: GIEGPOBSICWSPU-UHFFFAOYSA-N
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Description

“4-Bromo-5H-pyrrolo[3,2-d]pyrimidine” is a chemical compound that belongs to the class of pyrrolopyrimidines . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain a pyrrole ring and a pyrimidine ring . They have been studied for many years as potential lead compounds for the development of antiproliferative agents .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidines has been the subject of numerous studies . Various methods have been reported, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, one method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine and subsequent construction of an annellated pyrrolo ring .

Scientific Research Applications

1. Synthesis of Pyrrolopyrimidine Nucleosides

4-Bromo-5H-pyrrolo[3,2-d]pyrimidine has been utilized in the synthesis of various pyrrolopyrimidine nucleosides, demonstrating its potential in the field of antibiotic development. A significant study in this area showed the conversion of 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine to its 5-bromo derivative, which is a key step in the synthesis of compounds like 5-bromotubercidin. This synthesis process has implications in the exploration of biochemical properties of these nucleosides (Hinshaw et al., 1969).

2. Biochemical Properties and Biological Effects

Research has focused on the biochemical properties and biological effects of 5-bromotubercidin, a derivative of 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine. This compound has shown to interfere with cellular processes, revealing its potential as a metabolic probe in cell-virus relationship studies. It has displayed selective inhibition of DNA-dependent RNA synthesis and distinct effects on cellular DNA-directed and viral RNA-directed RNA synthesis, highlighting its potential in antiviral research (Brdar & Reich, 2008).

3. Application in Total Synthesis of Alkaloids

4-Bromo-5H-pyrrolo[3,2-d]pyrimidine has been used in the synthesis of natural alkaloids like variolin B. The selective and sequential palladium-mediated functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives demonstrates the compound's versatility in organic synthesis and its role in developing complex molecular structures found in natural products (Baeza et al., 2010).

4. Potential Anti-Cancer Therapeutics

Studies on N-5 Substituted Pyrrolo[3,2-d]pyrimidines, related to 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine, have revealed their potential as anti-cancer therapeutics. These compounds have been analyzed for their effects on DNA and RNA alkylators, providing insights into their mechanism of action against tumor cells (Cawrse et al., 2019).

5. Synthesis of Folate Receptor-Specific Inhibitors

The compound has been employed in the synthesis of folate receptor-specific inhibitors. These inhibitors have shown selective targeting and inhibition of tumor cells, offering a promising approach for the development of antitumor agents (Deng et al., 2008).

6. Development of Antiviral Compounds

4-Bromo-5H-pyrrolo[3,2-d]pyrimidine derivatives have been explored for their antiviral properties. The synthesis of these derivatives and their evaluation against human cytomegalovirus and herpes simplex virus showcase the compound's relevance in the development of new antiviral drugs (Gupta et al., 1989).

properties

IUPAC Name

4-bromo-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEGPOBSICWSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671974
Record name 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5H-pyrrolo[3,2-d]pyrimidine

CAS RN

916213-53-1
Record name 4-Bromo-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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